![molecular formula C10H9ClN4O2 B14879739 3-[(5-Chloro-2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14879739.png)
3-[(5-Chloro-2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD07656487 is a chemical compound with unique properties that have garnered interest in various fields of scientific research. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of MFCD07656487 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, use of industrial-grade reagents, and implementation of safety protocols to handle potentially hazardous chemicals. The production process would also include purification steps such as crystallization, distillation, or chromatography to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD07656487 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway For example, oxidation of MFCD07656487 might yield an oxidized derivative, while reduction could produce a reduced form of the compound
Applications De Recherche Scientifique
MFCD07656487 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create complex molecules for further study or application.
Biology: The compound may be used in biochemical assays to study enzyme activity, protein interactions, or cellular processes.
Medicine: MFCD07656487 could be investigated for its potential therapeutic effects, such as acting as a drug candidate for treating specific diseases or conditions.
Industry: The compound may be utilized in the development of new materials, coatings, or chemical processes, contributing to advancements in various industrial sectors.
Mécanisme D'action
The mechanism of action of MFCD07656487 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. Understanding these interactions can provide insights into its potential therapeutic or industrial applications.
Propriétés
Formule moléculaire |
C10H9ClN4O2 |
|---|---|
Poids moléculaire |
252.66 g/mol |
Nom IUPAC |
3-(5-chloro-2-hydroxyanilino)-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C10H9ClN4O2/c1-5-9(17)13-10(15-14-5)12-7-4-6(11)2-3-8(7)16/h2-4,16H,1H3,(H2,12,13,15,17) |
Clé InChI |
XIHRQLNAHDGALM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(NC1=O)NC2=C(C=CC(=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


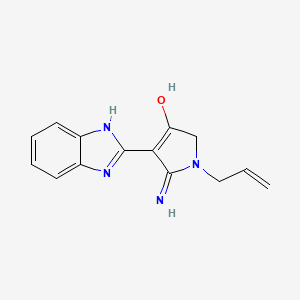
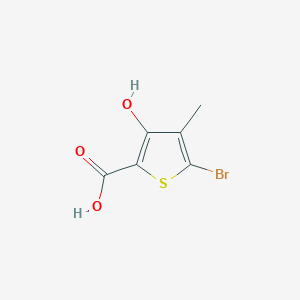

![N-(4-chlorophenyl)-2-{2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide](/img/structure/B14879673.png)
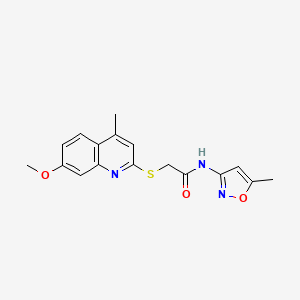
![[1,1-Dimethyl-3-(2,4,5-trimethyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14879684.png)
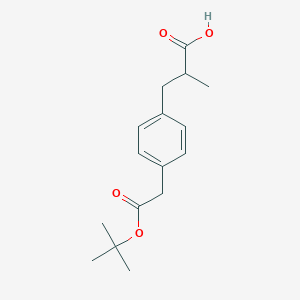
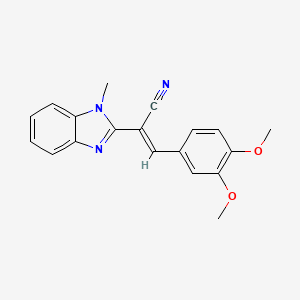
![3-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)propanoic acid](/img/structure/B14879700.png)
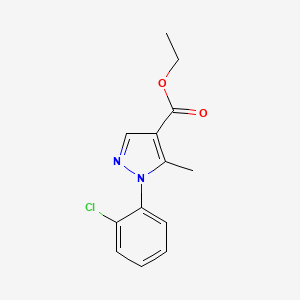

![4-[2-(1,3-Dioxan-2-yl)ethoxy]phenylZinc bromide](/img/structure/B14879707.png)


